1-Benzothiazol-2-yl-butan-1-ol
Description
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NOS/c1-2-5-9(13)11-12-8-6-3-4-7-10(8)14-11/h3-4,6-7,9,13H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUALWCUMELJQRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2S1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzothiazol-2-yl-butan-1-ol can be synthesized through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring . Another approach involves the reaction of 2-aminothiophenol with butanal under acidic conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of benzothiazole derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of renewable resources, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Benzothiazol-2-yl-butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzothiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
1-Benzothiazol-2-yl-butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism of action of 1-Benzothiazol-2-yl-butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, interfere with DNA synthesis, and modulate signaling pathways. These interactions lead to its observed biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-Benzothiazol-2-yl-butan-1-ol and related benzothiazole/heterocyclic derivatives:
Key Differences
Functional Group Influence: The primary alcohol in this compound provides nucleophilic reactivity, enabling esterification or oxidation reactions. In contrast, the urea group in 1-(1,3-Benzothiazol-2-yl)-1,3-dimethylurea (CAS 934-34-9) enhances hydrogen-bonding capacity, favoring interactions with biological targets . 1-Acetyl-1H-benzimidazol-2-ol (CAS 14394-91-3) contains a benzimidazole core, which differs from benzothiazole by replacing sulfur with a second nitrogen atom.
Solubility and Stability: The butanol chain in this compound improves solubility in methanol and ethanol compared to shorter-chain benzothiazoles (e.g., 1-butylbenzoimidazole, CAS 5465-30-5) . Benzyl benzoate (CAS 149-30-4), an ester, exhibits higher lipophilicity, making it suitable for topical formulations .
Synthetic Utility: this compound serves as a precursor for further functionalization (e.g., oxidation to ketones or conversion to esters). Conversely, 1-(6-nitrobenzimidazol-1-yl)ethanone (CAS 57155-21-2) features a nitro group that directs electrophilic substitution reactions .
Research Findings and Data
Thermodynamic Properties
Limited experimental data are available for this compound. However, computational studies suggest:
- LogP (Octanol-Water Partition Coefficient): ~2.1 (indicating moderate lipophilicity).
- Boiling Point : Estimated at 320–330°C (higher than benzyl benzoate due to hydrogen bonding) .
Biological Activity
1-Benzothiazol-2-yl-butan-1-ol is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This compound is characterized by a benzothiazole ring fused with a butanol group, contributing to its unique chemical properties and potential therapeutic applications. Research has indicated that benzothiazole derivatives possess significant antimicrobial, anticancer, and anti-inflammatory activities, making them valuable in medicinal chemistry and drug development.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Benzothiazole Ring: Provides stability and biological activity.
- Butanol Moiety: Enhances solubility and interaction with biological targets.
Antimicrobial Properties
Research has shown that this compound exhibits antimicrobial activity against various pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.
Study Findings:
- Minimum Inhibitory Concentration (MIC): The compound demonstrated an MIC value of 50 μg/mL against several bacterial strains, indicating potent antibacterial effects .
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Candida albicans | 75 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Study:
In vitro studies on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) revealed that the compound significantly reduced cell viability at concentrations ranging from 25 to 100 μM. The mechanism appears to involve the inhibition of specific signaling pathways related to cell growth and survival .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 | 50 |
| SK-Hep-1 | 40 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
Key Mechanisms:
- Enzyme Inhibition: The compound inhibits enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- DNA Interference: It disrupts DNA replication processes in cancer cells, leading to apoptosis.
- Signal Pathway Modulation: Alters key signaling pathways associated with inflammation and tumor growth.
Comparison with Related Compounds
When compared to other benzothiazole derivatives, such as 2-Aminobenzothiazole and Benzothiazole-2-carboxylic acid, this compound shows enhanced biological activity due to its unique structural features.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-Aminobenzothiazole | Moderate | Low |
| Benzothiazole-2-carboxylic acid | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Benzothiazol-2-yl-butan-1-ol, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : A common approach involves condensation reactions between benzothiazole derivatives and butanol precursors. For example, refluxing with sodium dithionite (Na₂S₂O₄) in aqueous ethanol (EtOH/H₂O) under controlled pH (6–7) is effective for similar benzothiazole derivatives . Key parameters include:
- Temperature : Maintain reflux (~78°C for EtOH) to ensure reaction completion.
- pH Control : Neutral to slightly acidic conditions prevent side reactions.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) improves purity.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : To confirm substituent positions (e.g., benzothiazole C2 vs. C4 substitution) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ~207 for C₁₁H₁₃NOS) validate molecular weight.
- Chromatography : HPLC with UV detection (λ ~270–290 nm for benzothiazole absorption) assesses purity (>97% threshold) .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight containers at room temperature (RT) away from light and moisture. For long-term stability, use desiccants and inert atmospheres (e.g., N₂ gas) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity or material properties?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) at the benzothiazole C6 position to modulate electronic properties.
- Hybridization : Attach pharmacophores (e.g., tetrazole or phenothiazine moieties) via the butanol chain to explore multifunctional applications .
- Experimental Design : Use combinatorial libraries (e.g., 10 classes of derivatives) to screen for activity .
Q. What strategies resolve contradictory data in reaction mechanisms or bioactivity studies?
- Methodological Answer :
- Mechanistic Studies : Employ isotopic labeling (e.g., ¹⁸O in butanol) to track reaction pathways.
- Data Triangulation : Cross-validate results using DFT calculations (e.g., Gaussian software) and experimental kinetics .
- Reproducibility Checks : Replicate conditions across labs with controlled humidity/temperature .
Q. How can advanced spectroscopic techniques elucidate interactions of this compound with biological or material surfaces?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding affinity with proteins or polymers.
- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface adsorption on nanomaterials (e.g., TiO₂ nanoparticles) .
- Microspectroscopic Imaging : Map spatial distribution on indoor surfaces (e.g., silica gels) .
Q. What crystallographic methods are suitable for determining the 3D structure of derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
